![molecular formula C17H20N8 B6448544 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549051-94-5](/img/structure/B6448544.png)
3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring . It’s part of a class of compounds that have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of pyrrolidine with a suitable electrophile, such as a pyrimidine or pyrazine derivative . The exact synthetic route would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring . The exact spatial arrangement of these rings and their substituents would depend on the specific synthetic route and reaction conditions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidine and piperazine rings are basic and could potentially engage in acid-base reactions . The pyrimidine and pyrazine rings, on the other hand, are aromatic and could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to design biologically active molecules. Here’s why:
Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates, especially their binding to enantioselective proteins .
Metabolic Benefits
In a specific study, a compound related to our target—1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidine —was found to be a potent, non-selective antagonist of α₁B and α₂A-adrenoceptors. Chronic administration of this compound led to reduced triglyceride and glucose levels in rat plasma .
Organic Room-Temperature Phosphorescence (RTP) Applications
The pyrazine moiety in our compound can contribute to organic RTP applications. These include bioimaging, anti-counterfeiting measures, catalysis, and displays .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment
A series of 4-substituted proline amides, including (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone , emerged as potent inhibitors of DPP-IV. This compound exhibited high oral bioavailability and low plasma protein binding .
Anticancer Drug Discovery
Designing new compounds based on pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives is an ongoing area of research. These derivatives hold promise for anticancer drug development .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have a wide range of biological activities . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
For instance, some pyrrolidine derivatives have been reported to inhibit the activity of certain enzymes .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been synthesized with the aim of modifying their pharmacokinetic profile .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in certain biological assays .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c18-13-14-16(20-6-5-19-14)24-9-11-25(12-10-24)17-21-4-3-15(22-17)23-7-1-2-8-23/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBJVQGYMIXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile |
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